molecular formula C9H9N3S2 B13567431 5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine

5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine

Cat. No.: B13567431
M. Wt: 223.3 g/mol
InChI Key: BFKYRDDLCCOFDF-UHFFFAOYSA-N
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Description

5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine is an organic compound with the molecular formula C9H9N3S2. It is a heterocyclic compound containing both a thiazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with 2-chloropyridine-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiazole rings .

Scientific Research Applications

5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine is unique due to its combination of a thiazole and pyridine ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

5-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyridin-2-amine

InChI

InChI=1S/C9H9N3S2/c1-6-5-13-9(12-6)14-7-2-3-8(10)11-4-7/h2-5H,1H3,(H2,10,11)

InChI Key

BFKYRDDLCCOFDF-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SC2=CN=C(C=C2)N

Origin of Product

United States

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